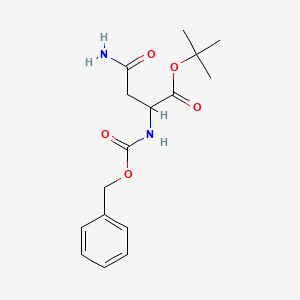
N-alpha-Z-L-asparagine tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-asparagine tert-butyl ester typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of Z-L-asparagine tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Z-L-asparagine tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-asparagine and tert-butyl alcohol.
Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions to yield free L-asparagine.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrogenation with palladium on carbon (Pd/C).
Major Products:
Hydrolysis: L-asparagine and tert-butyl alcohol.
Deprotection: Free L-asparagine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-L-asparagine tert-butyl ester is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to synthesize peptides and proteins for studying their structure and function. It is also employed in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, Z-L-asparagine tert-butyl ester is used in the synthesis of therapeutic peptides and proteins. It is also utilized in the production of peptide-based diagnostic agents .
Wirkmechanismus
The primary function of Z-L-asparagine tert-butyl ester in peptide synthesis is to protect the amino group of L-asparagine during the coupling reactions. The benzyloxycarbonyl group prevents unwanted reactions at the amino site, while the tert-butyl ester protects the carboxyl group. These protective groups are removed at the final stages of synthesis to yield the desired peptide .
Vergleich Mit ähnlichen Verbindungen
- Z-L-glutamine tert-butyl ester
- Z-L-serine tert-butyl ester
- Z-L-threonine tert-butyl ester
Comparison: While all these compounds serve as protected amino acid derivatives in peptide synthesis, Z-L-asparagine tert-butyl ester is unique in its specific application for protecting L-asparagine. The choice of protective groups and the specific amino acid being protected can influence the overall efficiency and yield of the peptide synthesis process .
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOOSRSKMKBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
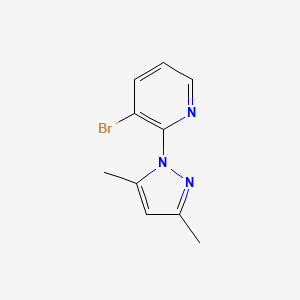
![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
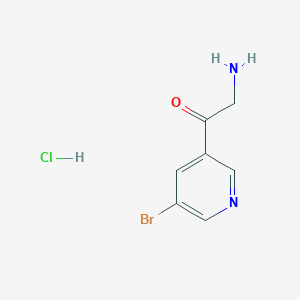
![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)
![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
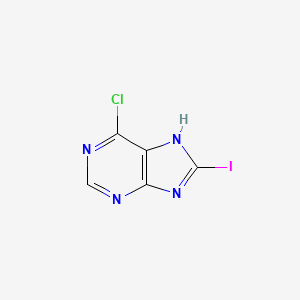

![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
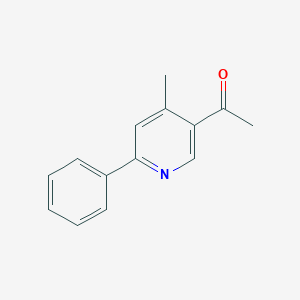
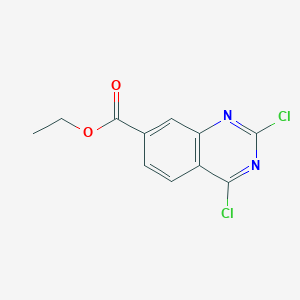
![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)
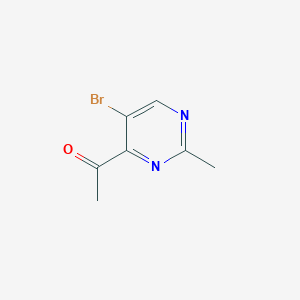
![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
